1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 667892-93-5
VCID: VC0486384
InChI: InChI=1S/C19H22Cl2N2O2S/c1-13-4-7-19(15(3)14(13)2)26(24,25)23-10-8-22(9-11-23)16-5-6-17(20)18(21)12-16/h4-7,12H,8-11H2,1-3H3
SMILES: CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C
Molecular Formula: C19H22Cl2N2O2S
Molecular Weight: 413.4g/mol

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

CAS No.: 667892-93-5

Main Products

VCID: VC0486384

Molecular Formula: C19H22Cl2N2O2S

Molecular Weight: 413.4g/mol

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine - 667892-93-5

CAS No. 667892-93-5
Product Name 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Molecular Formula C19H22Cl2N2O2S
Molecular Weight 413.4g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H22Cl2N2O2S/c1-13-4-7-19(15(3)14(13)2)26(24,25)23-10-8-22(9-11-23)16-5-6-17(20)18(21)12-16/h4-7,12H,8-11H2,1-3H3
Standard InChIKey QIWBXNJTLHCQCC-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C
Canonical SMILES CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C
PubChem Compound 991801
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator